2-bromo-N-butylbenzamide
CAS No.: 349403-39-0
Cat. No.: VC2022617
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349403-39-0 |
|---|---|
| Molecular Formula | C11H14BrNO |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 2-bromo-N-butylbenzamide |
| Standard InChI | InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) |
| Standard InChI Key | PVEIQVRGXQHPBG-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C1=CC=CC=C1Br |
| Canonical SMILES | CCCCNC(=O)C1=CC=CC=C1Br |
Introduction
Physical and Chemical Properties
2-Bromo-N-butylbenzamide is characterized by specific physical and chemical properties that determine its behavior in various chemical processes and applications. The fundamental properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Bromo-N-Butylbenzamide
The compound contains one hydrogen bond donor and one hydrogen bond acceptor, making it capable of participating in hydrogen bonding interactions . Its calculated XLogP3 value suggests moderate lipophilicity, which influences its solubility characteristics and potential for membrane permeability in biological systems.
Structural Characteristics
The molecular structure of 2-bromo-N-butylbenzamide features a benzene ring with a bromine atom at the ortho position and an amide group with a butyl chain attached to the nitrogen atom. This specific arrangement contributes to its unique chemical properties and reactivity patterns.
Structural Features
The compound consists of three distinct structural components:
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A benzene ring with a bromine substituent at the 2-position
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An amide group (-CONH-) connected to the benzene ring
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A linear butyl chain attached to the nitrogen of the amide group
Synthesis Methods
The preparation of 2-bromo-N-butylbenzamide can be achieved through several synthetic routes, with the most common methods involving either direct amidation of 2-bromobenzoyl chloride or bromination of N-butylbenzamide.
Direct Amidation
The most straightforward method involves the reaction of 2-bromobenzoyl chloride with butylamine:
Table 2: Direct Amidation Reaction Conditions
| Reagents | Conditions | Yield | Purification |
|---|---|---|---|
| 2-Bromobenzoyl chloride + Butylamine | DCM, TEA, 0°C to rt, 4h | 75-85% | Column chromatography |
| 2-Bromobenzoyl chloride + Butylamine | THF, K₂CO₃, 0°C to rt, 6h | 70-80% | Recrystallization |
This approach offers a high-yielding and efficient route to the target compound, similar to the synthesis methods described for structurally related benzamides .
Bromination of N-Butylbenzamide
An alternative approach involves the bromination of pre-formed N-butylbenzamide:
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Synthesis of N-butylbenzamide from benzoic acid or benzoyl chloride and butylamine
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Ortho-bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent
This method, while requiring an additional step, can be advantageous when starting materials like benzoic acid derivatives are more readily available than their brominated counterparts.
Chemical Reactivity
2-Bromo-N-butylbenzamide exhibits distinctive reactivity patterns mainly due to the presence of the ortho-bromine atom and the amide functionality.
Reactivity of the Bromine Substituent
The bromine atom at the ortho position makes 2-bromo-N-butylbenzamide an excellent substrate for various metal-catalyzed coupling reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds
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Heck Reaction: Vinylation with alkenes
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Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes
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Buchwald-Hartwig Amination: Formation of C-N bonds
These transformations provide valuable pathways for the functionalization of the compound, enabling the synthesis of more complex molecules for pharmaceutical applications.
Amide Group Reactions
The amide functionality in 2-bromo-N-butylbenzamide can undergo several reactions:
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Hydrolysis to form 2-bromobenzoic acid and butylamine
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Reduction to produce secondary amines
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Transamidation reactions
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Dehydration to form nitriles
The reactivity of the amide group is influenced by the neighboring bromine atom, which can affect both the electronic environment and steric accessibility.
Applications in Research and Industry
2-Bromo-N-butylbenzamide finds applications in various fields of chemistry and related disciplines due to its unique structural features and reactivity.
Synthetic Intermediate
One of the primary applications of 2-bromo-N-butylbenzamide is as a synthetic intermediate in the preparation of more complex molecules. Its utility stems from the ability to selectively functionalize the aromatic ring through the bromine substituent while maintaining the amide functionality intact .
Material Science
The compound has also found applications in material science, particularly in the development of specialized polymers and materials with specific physical properties. The bromine substituent provides an opportunity for further modification through cross-coupling reactions, enabling the incorporation of the benzamide moiety into larger structures.
Comparison with Related Compounds
2-Bromo-N-butylbenzamide belongs to a family of ortho-bromobenzoic acid derivatives that share similar structural features but differ in their substitution patterns.
Structural Analogs
A comparative analysis of 2-bromo-N-butylbenzamide with structurally related compounds provides insights into the structure-property relationships within this class of molecules.
Table 4: Comparison of 2-Bromo-N-Butylbenzamide with Related Compounds
The differences in substitution patterns, particularly in the structure of the alkyl chain attached to the nitrogen atom, lead to variations in physical properties, reactivity, and potential applications.
Effect of Alkyl Chain Structure
The nature of the alkyl chain (linear vs. branched) attached to the amide nitrogen significantly influences the physical properties and reactivity of these compounds:
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Linear chains (as in 2-bromo-N-butylbenzamide) typically confer greater flexibility and potential for hydrophobic interactions
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Branched chains (as in N-sec-butyl and N-tert-butyl analogs) introduce steric hindrance that can affect the conformation of the molecule and its interaction with biological targets
These structural variations provide opportunities for fine-tuning the properties of these compounds for specific applications.
Analytical Methods
Various analytical techniques have been employed for the characterization and quantification of 2-bromo-N-butylbenzamide in research and quality control contexts.
Spectroscopic Methods
Spectroscopic techniques are essential for structural confirmation and purity assessment:
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NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structural features and purity of the compound
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IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch (approximately 1640-1690 cm⁻¹) and N-H stretch (3300-3400 cm⁻¹) are useful for identification
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
Chromatographic techniques are valuable for separation, purification, and quantification:
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantitative analysis
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Gas Chromatography (GC): Applicable for volatile derivatives or degradation products
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment
Future Research Directions
Research involving 2-bromo-N-butylbenzamide continues to evolve, with several promising directions for future investigation.
Synthetic Applications
Future research may focus on exploiting the reactivity of 2-bromo-N-butylbenzamide in developing new synthetic methodologies, particularly:
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Development of selective C-H functionalization strategies adjacent to the bromine atom
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Exploration of novel cross-coupling reactions under mild conditions
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Application in flow chemistry for continuous synthesis of derivatives
Biological Evaluation
The potential biological activities of 2-bromo-N-butylbenzamide and its derivatives warrant further investigation:
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Systematic structure-activity relationship studies
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Evaluation of antimicrobial properties
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Assessment of enzyme inhibition profiles
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Investigation of potential anticancer activities
These research directions could expand the utility of 2-bromo-N-butylbenzamide beyond its current applications as a synthetic intermediate.
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